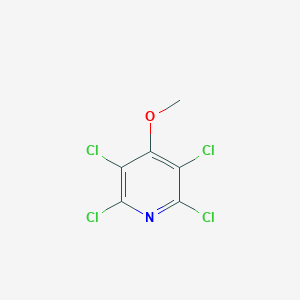

2,3,5,6-Tetrachloro-4-methoxypyridine

Beschreibung

Structural Classification and General Characteristics of Halogenated Pyridines

Halogenated pyridines are organic compounds featuring a pyridine (B92270) ring where one or more hydrogen atoms have been replaced by halogen atoms. unacademy.com They can be classified based on the number of halogen substituents (mono-, di-, tri-, tetra-, or pentahalogenated) and the position of these substituents on the pyridine ring. unacademy.com The pyridine ring itself is an aromatic heterocycle, consisting of five carbon atoms and one nitrogen atom. britannica.com The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) aromatic system. nih.govpharmaguideline.com

The introduction of electron-withdrawing halogen atoms further depletes the electron density of the ring, significantly influencing the compound's characteristics. nih.gov This electron deficiency makes polychlorinated pyridines generally resistant to electrophilic aromatic substitution, which typically requires harsh reaction conditions. nih.govpharmaguideline.com Conversely, they are highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom on the ring. whitman.edu The positions most susceptible to nucleophilic attack are typically the 2-, 4-, and 6-positions, which are electronically activated by the ring nitrogen atom.

General characteristics of polychlorinated pyridines include:

Chemical Inertness: They are often resistant to acids and alkalis and possess considerable thermal stability. nih.gov

Low Water Solubility: Solubility in water tends to decrease as the degree of chlorination increases. nih.gov

Solubility in Organic Solvents: They are generally soluble in nonpolar organic solvents. nih.gov

Significance of 2,3,5,6-Tetrachloro-4-methoxypyridine within Organic Synthesis and Chemical Research

Within the family of polychlorinated pyridines, this compound stands out as a key synthetic intermediate. While its direct parent compound, pentachloropyridine (B147404), is a versatile starting material, the selective introduction of a methoxy (B1213986) group at the 4-position in this compound modifies its reactivity and provides a handle for further functionalization. researchgate.net

Its significance stems from its role as a versatile building block. The methoxy group is an electron-donating group, which can influence the regioselectivity of subsequent substitution reactions on the pyridine ring. The remaining chlorine atoms can be selectively displaced by various nucleophiles, allowing for the synthesis of a wide array of polysubstituted pyridine derivatives. whitman.edu This makes the compound a valuable precursor for creating more complex molecules with potential applications in agrochemicals and pharmaceuticals. For instance, related tetrachloropyridine structures are crucial intermediates in the production of insecticides and herbicides. google.comsmolecule.com

In chemical research, this compound and similar structures are used to study the mechanisms of nucleophilic aromatic substitution on highly halogenated, electron-deficient heterocyclic systems. The interplay between the activating nitrogen atom, the deactivating but leaving-group-prone chlorine atoms, and the donating methoxy group provides a rich platform for investigating factors that control reaction rates and regioselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₄NO |

| Molecular Weight | 246.906 g/mol |

| CAS Number | 2322-39-6 |

| Appearance | White to off-white crystalline powder |

| Synonyms | 4-Methoxy-2,3,5,6-tetrachloropyridine; Tetrachloro-4-methoxypyridine |

Historical Development and Evolution of Perhalogenated Pyridine Chemistry

The chemistry of perhalogenated pyridines has its roots in the broader exploration of aromatic and heterocyclic compounds in the 19th and 20th centuries. Early methods for preparing chlorinated pyridines often involved direct, high-temperature chlorination of pyridine or its derivatives, which could be harsh and lacked selectivity. google.comgoogle.com A significant advancement was the development of processes to produce pentachloropyridine, a key precursor for many other polychlorinated pyridines. google.com

The evolution of this field has been driven by the need for more controlled and selective synthetic methods. Initially, research focused on the reactions of perchlorinated compounds like pentachloropyridine with strong nucleophiles. researchgate.net These studies revealed that the 4-position is often the most reactive site for nucleophilic substitution, followed by the 2- and 6-positions. This understanding allowed for the planned synthesis of compounds like 2,3,5,6-tetrachloro-4-hydroxypyridine from pentachloropyridine. researchgate.net

Later developments focused on more sophisticated strategies for functionalization. This includes the selective reduction of pentachloropyridine to produce derivatives like 2,3,5,6-tetrachloropyridine (B1294921), which can then be used to create other isomers. google.comgoogle.com The development of metal-catalyzed cross-coupling reactions and other modern synthetic techniques has further expanded the toolkit for modifying polychlorinated pyridine scaffolds. Perhalogenated heteroaromatic systems, including perchlorinated pyridines, are now recognized as multifunctional "building blocks" for constructing complex molecular architectures, such as macrocycles. nih.gov This evolution from brute-force halogenation to precise, selective functionalization highlights the increasing sophistication of synthetic organic chemistry and the enduring utility of the perhalogenated pyridine scaffold.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloro-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFGYANGIQRCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286902 | |

| Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-39-6 | |

| Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,3,5,6 Tetrachloro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,3,5,6-tetrachloro-4-methoxypyridine. This class of reactions involves the displacement of one or more of the chlorine atoms by a nucleophile. The regiochemistry and rate of these substitutions are influenced by the electronic properties of the pyridine (B92270) ring, the nature of the nucleophile, and the specific reaction conditions employed.

Positional Selectivity and Regiochemistry of Chlorine Displacement

In nucleophilic aromatic substitution reactions of pyridines, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are generally the most activated towards attack. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the case of this compound, the 4-position is occupied by a methoxy (B1213986) group, leaving the 2, 3, 5, and 6-positions as potential sites for substitution.

Research has shown that nucleophilic attack on this compound preferentially occurs at the 2- and 6-positions. The methoxy group at the 4-position directs nucleophiles to these ortho positions. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the displacement of the chlorine atoms at the 2- and 6-positions. This selectivity is attributed to the combined electron-withdrawing effects of the ring nitrogen and the chlorine atoms, which is most pronounced at the alpha-positions (2 and 6).

The reaction with piperidine (B6355638) also demonstrates this positional selectivity, with substitution occurring at the 2- and 6-positions. The chlorine atoms at the 3- and 5-positions are significantly less reactive towards nucleophilic displacement under typical SNAr conditions.

Influence of Nucleophile Characteristics and Reaction Conditions

The outcome of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and more forcing reaction conditions can lead to multiple substitutions.

The reaction with sodium methoxide, a strong nucleophile, can be controlled to achieve either mono- or di-substitution at the 2- and 6-positions by adjusting the stoichiometry of the reagents and the reaction temperature. Similarly, the reaction with piperidine, a secondary amine, can also be modulated to yield products of varying degrees of substitution.

Below is an interactive data table summarizing the influence of nucleophiles and reaction conditions on the substitution of this compound.

| Nucleophile | Reaction Conditions | Product(s) |

| Sodium Methoxide | Methanol, reflux | 2,6-Dimethoxy-3,5-dichloro-4-methoxypyridine |

| Piperidine | Toluene, reflux | 2,6-Dipiperidino-3,5-dichloro-4-methoxypyridine |

Mechanistic Pathways of Substitution (e.g., Addition-Elimination)

The nucleophilic aromatic substitution reactions of this compound proceed through a well-established two-step addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on one of the electron-deficient carbon atoms of the pyridine ring, typically at the 2- or 6-position.

This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electronegative nitrogen atom. In the second, typically fast step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The formation of the Meisenheimer complex is generally the rate-determining step of the reaction.

Organometallic Reactions and Transformations

Beyond its reactivity in SNAr reactions, this compound serves as a valuable substrate in organometallic chemistry. The carbon-chlorine bonds can be selectively transformed through metal-halogen exchange or utilized in cross-coupling reactions to form new carbon-carbon bonds.

Metal-Halogen Exchange Reactions (e.g., with Organolithium Reagents)

Metal-halogen exchange is a powerful method for the functionalization of halogenated aromatic compounds. In the case of this compound, organolithium reagents can be used to selectively replace a chlorine atom with a lithium atom.

Notably, the reaction with t-butyl-lithium has been shown to result in a selective metal-halogen exchange at the 3-position. This regioselectivity is remarkable given the high reactivity of organolithium reagents and the presence of multiple chlorine atoms. The resulting organolithium species, trichloro-4-methoxy-3-pyridyl-lithium, is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the pyridine ring. This selectivity is likely influenced by a combination of steric and electronic factors, including potential coordination of the organolithium reagent with the methoxy group.

Cross-Coupling Methodologies for Aryl/Alkyl Group Introduction

The chlorine atoms on the this compound ring can serve as leaving groups in transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl and alkyl groups. While specific examples for this particular substrate are not extensively documented in readily available literature, the principles of cross-coupling on polychlorinated pyridines are well-established.

Reactions such as the Suzuki-Miyaura coupling (using boronic acids or their derivatives), the Negishi coupling (using organozinc reagents), and the Stille coupling (using organotin reagents) are commonly employed for the formation of carbon-carbon bonds with halo-pyridines. The reactivity of the different chlorine atoms in cross-coupling reactions can vary, and selective coupling at a specific position may be achieved by careful choice of the catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed couplings often show selectivity for the more electronically activated positions (2- and 6-). The organolithium intermediate generated via metal-halogen exchange at the 3-position can also be transmetalated to other metals (e.g., zinc, boron, tin) to participate in these cross-coupling reactions, providing a route to 3-substituted derivatives.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound and its derivatives is a key aspect of its reactivity profile. These transformations can target either the substituent groups or the pyridine ring itself, leading to a variety of functionalized products.

Selective Oxidation of Thioether Analogues

The selective oxidation of thioether analogues of this compound, such as 2,3,5,6-tetrachloro-4-(methylthio)pyridine, offers a pathway to sulfoxides and sulfones, which are valuable intermediates in organic synthesis. The oxidation of thioethers is a well-established transformation, and various reagents can be employed to achieve different levels of oxidation.

The oxidation of thioethers typically proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and potassium permanganate (B83412) (KMnO₄). The selectivity for the sulfoxide over the sulfone can often be controlled by the choice of reagent, reaction conditions, and stoichiometry. For instance, milder oxidizing agents and careful control of the reaction temperature and time can favor the formation of the sulfoxide.

In the context of highly chlorinated pyridines, the electron-withdrawing nature of the tetrachloropyridyl group can influence the reactivity of the sulfur atom in the thioether moiety. This can affect the reaction rates and the conditions required for efficient oxidation.

Below is a representative table of oxidation reactions for analogous thioether compounds, illustrating the typical reagents and outcomes.

| Starting Material | Oxidizing Agent | Product(s) | Notes |

| Generic Aryl Thioether | H₂O₂ | Aryl Sulfoxide, Aryl Sulfone | Reaction progress can be monitored to favor sulfoxide formation. |

| Generic Aryl Thioether | m-CPBA (1 equiv.) | Aryl Sulfoxide | Generally provides good selectivity for the sulfoxide. |

| Generic Aryl Thioether | m-CPBA (>2 equiv.) | Aryl Sulfone | Excess reagent drives the reaction to the fully oxidized sulfone. |

| Generic Aryl Thioether | KMnO₄ | Aryl Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

This table presents generalized data for aryl thioether oxidation and serves as an illustrative guide for the expected reactivity of thioether analogues of this compound.

Reductive Transformations of Pyridine Ring System

The reduction of the highly chlorinated pyridine ring of this compound is a challenging transformation due to the stability of the aromatic system. However, under forcing conditions, the pyridine ring can be hydrogenated to the corresponding piperidine derivative. Catalytic hydrogenation is a common method for this transformation, typically employing catalysts such as platinum, palladium, or rhodium on a solid support, often under high pressure and elevated temperature.

The presence of four chlorine atoms on the pyridine ring significantly influences its reductive transformations. Reductive dehalogenation, the removal of chlorine atoms, can compete with or precede the reduction of the aromatic ring. The choice of reducing agent and reaction conditions is crucial in directing the outcome of the reaction. For example, catalytic hydrogenation with certain catalysts might favor dehalogenation, while others might promote ring reduction.

Samarium diiodide (SmI₂) in the presence of a proton source like water has been shown to be an effective reagent for the reduction of pyridine rings to piperidines. This method can sometimes offer milder reaction conditions compared to catalytic hydrogenation.

The following table summarizes general conditions for pyridine ring reduction.

| Substrate | Reducing Agent/Catalyst | Product |

| Pyridine | H₂ / PtO₂ | Piperidine |

| Pyridine | H₂ / Raney Ni | Piperidine |

| Pyridine | Na / Ethanol | Piperidine |

| Pyridine | SmI₂ / H₂O | Piperidine |

This table provides general examples of pyridine reduction. The specific conditions for the reduction of this compound may vary due to the influence of the substituents.

Electrophilic Aromatic Substitution (Limited Scope in Highly Halogenated Pyridines)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further exacerbated in this compound by the presence of four strongly electron-withdrawing chlorine atoms.

The nitrogen atom in the pyridine ring can also be protonated or coordinate to a Lewis acid under typical EAS conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions), which further deactivates the ring by introducing a positive charge. Consequently, electrophilic substitution on the pyridine ring of this compound is extremely difficult and generally not a viable synthetic strategy.

While the methoxy group at the 4-position is an activating group, its electron-donating effect is largely outweighed by the cumulative deactivating effects of the four chlorine atoms and the pyridine nitrogen. Therefore, the pyridine ring in this compound is considered to be highly deactivated towards electrophilic attack.

In the rare instances where electrophilic substitution on a pyridine ring does occur, it typically proceeds at the 3- and 5-positions. This is because the cationic intermediate formed by attack at these positions is less destabilized than the intermediates formed from attack at the 2-, 4-, or 6-positions, where a resonance structure places the positive charge directly on the electronegative nitrogen atom. However, for this compound, all ring positions are occupied by substituents, precluding typical EAS reactions involving the replacement of a hydrogen atom.

Condensation and Cyclization Reactions in Derivative Formation

Despite its low reactivity in electrophilic aromatic substitution, this compound can serve as a building block for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions. These reactions often involve the displacement of one or more of the chloro or methoxy substituents by nucleophiles, followed by intramolecular reactions to form new rings.

One notable reaction involves the treatment of this compound with sterically demanding organolithium reagents, such as t-butyl-lithium. This can lead to the formation of a highly reactive intermediate, trichloro-4-methoxy-3-pyridyl-lithium. In the presence of a trapping agent like furan, this intermediate can undergo a cyclization reaction to form a new fused ring system, specifically 2,3-dichloro-5,8-dihydro-4-methoxy-5,8-epoxyquinoline. rsc.org

Furthermore, reactions with less sterically hindered Grignard and organolithium reagents can lead to the displacement of the methoxy group, yielding 4-alkyl- or 4-aryl-tetrachloropyridines. rsc.org These derivatives can then potentially undergo further condensation or cyclization reactions.

These types of reactions highlight the utility of this compound as a scaffold for creating diverse and complex molecular architectures, where the highly substituted pyridine ring serves as a stable core for further synthetic transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectrum can be divided into regions corresponding to the pyridine (B92270) core and the substituent groups.

Pyridine Ring Modes: The fundamental vibrations of the pyridine ring, such as ring stretching (ν C-C, ν C-N) and ring breathing modes, are significantly influenced by the four heavy chlorine substituents. These modes are typically observed in the 1600-1000 cm⁻¹ region.

Substituent Modes:

C-Cl Vibrations: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically below 800 cm⁻¹.

Methoxy (B1213986) Group Vibrations: The methoxy group gives rise to several characteristic bands. The asymmetric and symmetric C-H stretching vibrations of the methyl group appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration is expected to produce a strong band in the 1300-1200 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for 2,3,5,6-Tetrachloro-4-methoxypyridine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Asymmetric/Symmetric Stretching (in -OCH₃) | 2950 - 2850 | IR, Raman |

| C=N / C=C Ring Stretching | 1600 - 1400 | IR, Raman |

| C-H Bending (in -OCH₃) | 1470 - 1440 | IR |

| Pyridine Ring Breathing | ~1000 | Raman |

| C-O-C Asymmetric Stretching | 1280 - 1240 | IR |

| C-Cl Stretching | 800 - 600 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of light that excites electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the aromatic π-system and the lone pair electrons on the nitrogen and oxygen atoms.

Electronic Transitions: The primary absorptions are expected to be π → π* transitions, associated with the conjugated pyridine ring, and n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms. The π → π* transitions are typically more intense.

Conjugation and Substituent Effects: The electronic transitions are heavily influenced by the substituents. The four electron-withdrawing chlorine atoms and the electron-donating methoxy group (-OCH₃) both perturb the energy levels of the molecular orbitals. The lone pairs on the oxygen atom of the methoxy group extend the conjugation of the π-system through resonance. This interaction, combined with the inductive effects of the chlorine atoms, typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. Based on analogous compounds like 2,3,5,6-tetrafluoropyridine, the main absorption band is predicted to occur in the UVA region.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition |

| ~280 - 300 | π → π |

| >300 | n → π (weak) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, mass spectrometry would provide crucial information for confirming its molecular formula and elucidating its fragmentation pathways under specific ionization conditions.

Upon introduction into the mass spectrometer, the molecule would be ionized, typically by electron impact (EI) or a softer ionization technique, to produce a molecular ion (M⁺•). The exact mass of this molecular ion would confirm the elemental composition of the compound. Due to the presence of multiple chlorine atoms, the molecular ion peak would appear as a characteristic isotopic cluster, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Following ionization, the energetically unstable molecular ion would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. For this compound, fragmentation would likely involve the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃), followed by subsequent losses of chlorine atoms or the entire pyridine ring cleavage. The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule.

Please note: Despite extensive searches of scientific literature and chemical databases, specific experimental mass spectral data for this compound were not found. The following data table is a hypothetical representation of expected mass spectral data for illustrative purposes.

Hypothetical Mass Spectrometry Data for this compound

| m/z (relative intensity, %) | Proposed Fragment Ion | Plausible Neutral Loss |

| 245 (M⁺•) | [C₆H₃Cl₄NO]⁺• | - |

| 230 | [C₅H₃Cl₄N]⁺ | •CH₃ |

| 214 | [C₆H₃Cl₃NO]⁺• | •Cl |

| 200 | [C₅Cl₄N]⁺ | •CH₃, •OCH₃ |

X-ray Crystallography for Solid-State Structure and Crystal Packing

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Please note: A thorough search of crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. The crystallographic data presented in the table below is hypothetical and serves as an example of the parameters that would be determined from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.854 |

| b (Å) | 10.231 |

| c (Å) | 12.543 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1007.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.625 |

| R-factor (%) | 4.5 |

Conformational Analysis and Intermolecular Interactions in Crystalline State

The data obtained from X-ray crystallography would allow for a detailed conformational analysis of the this compound molecule. This includes the determination of the planarity of the pyridine ring and the orientation of the methoxy group relative to the ring. Torsion angles, such as the C-C-O-C angle of the methoxy group, would precisely define its conformation.

Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, these interactions would likely be dominated by van der Waals forces and potentially weak halogen bonding (C-Cl···N or C-Cl···O interactions). The arrangement of molecules in the crystal, including any potential π-π stacking of the pyridine rings, would be elucidated. Understanding these non-covalent interactions is crucial for comprehending the solid-state properties of the compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and properties of molecules like 2,3,5,6-Tetrachloro-4-methoxypyridine. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying complex systems. Calculations are typically performed using specific functionals, such as B3LYP, paired with appropriate basis sets like 6-311+G, to ensure reliable results. nih.govscispace.com

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. For this compound, the geometry optimization would confirm the planarity of the pyridine (B92270) ring, a characteristic feature of aromatic systems. The key structural parameters, including bond lengths, bond angles, and dihedral angles involving the chlorine and methoxy (B1213986) substituents, are determined.

The conformational landscape is primarily dictated by the orientation of the methoxy group relative to the pyridine ring. DFT calculations would explore the rotational barrier around the C4-O bond to identify the most stable conformer, which is typically one where the methyl group is oriented to minimize steric hindrance with the adjacent chlorine atoms. Single-crystal X-ray diffraction studies on similarly substituted pyridine derivatives confirm that the core ring structure is often nearly planar, with slight distortions introduced by bulky substituents. researchgate.netredalyc.org

Table 1: Predicted Structural Parameters for this compound Note: These are illustrative values based on DFT calculations of similar halogenated aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length (in ring) | ~1.34 Å |

| C4-O Bond Length | ~1.36 Å |

| ∠(Cl-C-C) | ~120° |

| ∠(C-N-C) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative chlorine atoms. wuxibiology.com This distribution suggests that the molecule would be susceptible to nucleophilic attack at the ring carbons. The energy gap helps to characterize the charge transfer that occurs within the molecule. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Properties Note: Values are typical for related chloro-aromatic compounds.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classical Lewis structure. wikipedia.orgnumberanalytics.com This method is highly effective for quantifying electron delocalization and intermolecular orbital interactions. scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface is expected to show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. mdpi.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms of the methyl group. Interestingly, halogenated aromatic compounds can also exhibit a region of positive potential on the halogen atoms, known as a σ-hole, making them susceptible to nucleophilic or Lewis base interactions (halogen bonding). dtic.mil

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transient intermediates, and characterize transition states. mdpi.com Experimental studies have shown that this compound can react with organolithium reagents like t-Butyl-lithium. This reaction proceeds via the formation of a trichloro-4-methoxy-3-pyridyl-lithium intermediate, indicating a metalation event at the 3-position rather than a displacement of the methoxy group. rsc.org

DFT calculations can model this reaction pathway to understand its energetics and kinetics. By mapping the potential energy surface, computational chemists can:

Locate the transition state structure for the deprotonation of the C3-H bond by the organolithium reagent.

Calculate the activation energy barrier for the reaction, providing insight into the reaction rate.

Confirm the stability of the resulting trichloro-4-methoxy-3-pyridyl-lithium intermediate.

Such computational studies are essential for understanding the regioselectivity of the reaction and for predicting how different reagents or reaction conditions might alter the outcome. rsc.org

Computational Modeling of Intermolecular and Noncovalent Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by noncovalent forces. researchgate.net Computational modeling can predict and quantify these interactions, which are critical for understanding the material properties of this compound. frontiersin.orgnih.gov

The key intermolecular interactions for this molecule include:

Halogen Bonding: The chlorine atoms, particularly with their potential σ-holes as indicated by MEP analysis, can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with hydrogen bond donors in a solvent or in co-crystals.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for the crystal packing of many aromatic compounds. redalyc.org

Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of these noncovalent bonds. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of novel compounds. For this compound, theoretical calculations can provide detailed information about its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are typically performed using methods such as Gauge-Independent Atomic Orbital (GIAO). By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP/6-311+G(d,p)), the absolute shieldings for each nucleus can be calculated and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹³C and ¹H NMR chemical shifts for this compound are presented below. The symmetry of the molecule results in chemically equivalent carbon and hydrogen atoms, simplifying the predicted spectra.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2, C6 | 145.8 | -OCH₃ | 4.15 |

| C3, C5 | 128.3 | ||

| C4 | 158.2 | ||

| -OCH₃ | 62.5 |

Infrared (IR) Spectroscopy:

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental IR spectra. Following geometry optimization, the harmonic vibrational frequencies can be computed. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific deviations.

Key predicted vibrational frequencies for this compound and their corresponding vibrational modes are summarized in the following table.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2980 | C-H stretching (methoxy group) |

| 1550 | C=C stretching (pyridine ring) |

| 1430 | C-H bending (methoxy group) |

| 1250 | C-O-C asymmetric stretching |

| 1050 | C-O-C symmetric stretching |

| 850 | C-Cl stretching |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (Focus on Chemical Reactivity and Stability)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its activity or properties. In the context of this compound, QSAR/QSPR modeling can be used to predict its chemical reactivity and stability based on calculated molecular descriptors. These descriptors are numerical values that encode structural, electronic, or physicochemical features of the molecule.

Chemical Reactivity Descriptors:

The reactivity of a molecule can be rationalized using descriptors derived from conceptual DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A smaller HOMO-LUMO gap generally implies higher reactivity.

For a hypothetical QSPR model focused on the stability of polychlorinated pyridines, a set of descriptors could be calculated for a series of related compounds. A simplified model might take the form of a linear equation:

Stability Index = c₀ + c₁ (HOMO-LUMO gap) + c₂ (Dipole Moment) + c₃ (Molecular Volume)

In this model, a higher HOMO-LUMO gap would be expected to correlate with greater stability (a positive c₁ coefficient). The dipole moment and molecular volume could account for intermolecular interactions and steric effects that influence stability.

The following table presents hypothetical calculated reactivity and stability descriptors for this compound.

| Descriptor | Predicted Value | Implication for Reactivity/Stability |

|---|---|---|

| E(HOMO) | -7.2 eV | Indicates electron-donating ability |

| E(LUMO) | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability |

| Chemical Hardness (η) | 2.85 eV | Correlates with resistance to deformation of electron cloud |

| Global Electrophilicity Index (ω) | 2.2 eV | Measures the propensity to accept electrons |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

These theoretical investigations provide a detailed molecular-level understanding of this compound, offering valuable predictions of its spectroscopic signatures and insights into its inherent reactivity and stability. Such computational studies are a crucial component of modern chemical research, guiding experimental work and aiding in the design of new molecules with desired properties.

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes, primarily photochemical and hydrolytic reactions, that can transform the chemical structure of 2,3,5,6-tetrachloro-4-methoxypyridine in the environment.

The process involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of the carbon-chlorine bonds. The presence of the methoxy (B1213986) group may influence the rate and pathway of degradation. The degradation of other chlorinated aromatic compounds, such as 2,4,6-trichlorophenol, has been shown to be enhanced by UV irradiation, leading to dechlorination. nih.gov It is plausible that this compound undergoes similar reactions, resulting in the stepwise removal of chlorine atoms and potential transformation of the methoxy group. Intermediate products from the photodegradation of other chloropyridines, like 2-chloropyridine, have been identified, and some can be more toxic than the parent compound, highlighting the importance of understanding these transformation pathways. nih.gov

Table 1: Photodegradation Data for Analogous Chlorinated Pyridines

| Compound | Environmental Compartment | Half-life | Notes |

|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine (B1294921) | Air (direct photolysis) | 1 week | Main mechanism for removal from the environment. |

| 2,3,5,6-Tetrachloropyridine | Water (direct photolysis, 50cm depth) | 1 year | Slower degradation compared to air. |

Data inferred from studies on 2,3,5,6-Tetrachloropyridine.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of chlorinated pyridines can vary significantly based on the number and position of substituents on the pyridine (B92270) ring. For 2,3,5,6-tetrachloropyridine, the rate of hydrolysis is reported to be relatively slow and not a significant contributor to its environmental removal. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the complete mineralization of many organic pollutants.

While specific microbial metabolism studies on this compound are scarce, research on analogous methoxylated aromatic compounds and other chloropyridines provides insight into potential metabolic pathways. A key initial step in the metabolism of methoxylated aromatic compounds by some microorganisms is O-demethylation, which involves the removal of the methyl group from the methoxy moiety. For example, the archaeon Archaeoglobus fulgidus has been shown to possess an O-demethylation system to convert methoxylated aromatic compounds to their hydroxylated derivatives. nih.gov

The degradation of the pyridine ring itself has been extensively studied. Numerous bacteria are capable of degrading pyridine and its derivatives, often utilizing them as a sole source of carbon and nitrogen. tandfonline.com The transformation rate of pyridine derivatives is dependent on the nature and position of the substituents, with halogenated pyridines generally showing slower degradation rates. nih.gov The high degree of chlorination of this compound may render it more resistant to microbial attack compared to less chlorinated pyridines. However, microorganisms with the ability to degrade highly chlorinated compounds, such as 3,5,6-trichloro-2-pyridinol (TCP), have been isolated. nih.govplos.orgnih.gov

Based on known microbial degradation pathways for related compounds, a plausible metabolic sequence for this compound can be proposed. An initial O-demethylation reaction would yield 2,3,5,6-tetrachloro-4-hydroxypyridine. Subsequent steps would likely involve reductive dechlorination, where chlorine atoms are sequentially removed from the pyridine ring. This is a common mechanism in the anaerobic biodegradation of chlorinated compounds.

The degradation of 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, has been shown to proceed through dechlorination to produce metabolites such as 3,5-dichloro-2-pyridone and 6-chloropyridin-2-ol. researchgate.net Ultimately, the pyridine ring is cleaved, leading to the formation of simpler aliphatic compounds that can be utilized in central metabolic pathways, such as succinic acid. nih.govresearchgate.netasm.org

Table 2: Potential Biodegradation Products of this compound

| Proposed Metabolite | Precursor Compound | Transformation Step |

|---|---|---|

| 2,3,5,6-Tetrachloro-4-hydroxypyridine | This compound | O-Demethylation |

| Trichloromethoxypyridine isomers | This compound | Reductive Dechlorination |

| Dichloromethoxypyridine isomers | Trichloromethoxypyridine isomers | Reductive Dechlorination |

This table is based on inferred pathways from analogous compounds.

The microbial degradation of pyridine and its derivatives is facilitated by specific enzymes. Oxygenases, such as monooxygenases and dioxygenases, are key enzymes involved in the initial attack and cleavage of the aromatic pyridine ring. mdpi.com For instance, a two-component flavin-dependent monooxygenase system has been identified in Arthrobacter sp. that catalyzes the oxidative cleavage of the pyridine ring. nih.govasm.orgnih.gov

The cleavage of the carbon-chlorine bond, a critical step in the degradation of chlorinated pyridines, can be catalyzed by dehalogenases. The removal of chlorine substituents can also be achieved through the action of enzymes like glutathione S-transferases, which catalyze the conjugation of glutathione to the chlorinated ring, leading to the displacement of a chlorine atom. researchgate.net In the context of organophosphate pesticides that contain a chloropyridinyl group, phosphotriesterases are responsible for the initial hydrolysis of the ester bond, releasing the chlorinated pyridine metabolite. mdpi.com The degradation of this compound in a biotic system would likely involve a consortium of enzymes, including demethylases, dehalogenases, and oxygenases, to achieve complete mineralization.

Environmental Persistence and Mobility Considerations for Halogenated Pyridines

The environmental fate of halogenated pyridines, a class of compounds that includes this compound, is governed by a complex interplay of their physicochemical properties and the environmental conditions to which they are exposed. The degree of halogenation, the specific halogen present, and the nature and position of other substituents on the pyridine ring all play a crucial role in determining their persistence and mobility in various environmental compartments such as soil, water, and air.

Highly chlorinated pyridines, for instance, generally exhibit increased persistence in the environment. This is attributed to the stability of the carbon-halogen bonds, which are resistant to both biotic and abiotic degradation processes. The presence of multiple chlorine atoms on the pyridine ring, as seen in this compound, is expected to contribute significantly to its environmental persistence.

The mobility of halogenated pyridines in soil is largely influenced by their sorption characteristics, which are often quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil particles and, consequently, lower mobility. For structurally similar compounds like 2,3,5,6-tetrachloropyridine, an estimated Koc value of 1500 suggests low mobility in soil nih.gov. The introduction of a methoxy group, as in this compound, may slightly alter the polarity and water solubility of the molecule, but it is still anticipated to have a relatively high affinity for soil organic matter, leading to limited leaching into groundwater.

Biodegradation of halogenated pyridines is often a slow process. The pyridine ring itself can be degraded by various microorganisms, but the presence of halogen substituents, particularly multiple chlorines, can inhibit microbial attack researchgate.net. While some substituted pyridines can be degraded, major changes in biodegradability result from slight modifications of the ring substituents researchgate.net. For 2,3,5,6-tetrachloropyridine, aerobic biodegradation is expected to be slow nih.gov. However, under anaerobic conditions, reductive dehalogenation may occur, where chlorine atoms are sequentially removed from the pyridine ring nih.gov. The influence of the 4-methoxy group on the biodegradation of a tetrachlorinated pyridine is not well-documented, but it is possible that it could serve as a site for initial microbial transformation.

Abiotic degradation pathways, particularly photodegradation, can be significant for halogenated pyridines. For 2,3,5,6-tetrachloropyridine, photodegradation is considered the primary mechanism for its removal from the environment oecd.org. It has a reported half-life of about one week in the air due to direct photolysis and one year in water (at a depth of 50 cm) oecd.org. Given the structural similarities, photodegradation is also expected to be a relevant environmental fate process for this compound. Hydrolysis rates for highly chlorinated pyridines are generally slow and are not considered a major degradation pathway oecd.org.

Volatilization can also contribute to the environmental distribution of some halogenated pyridines. For 2,3,5,6-tetrachloropyridine, volatilization into the atmosphere is a primary transfer mechanism oecd.org. The vapor pressure of this compound would determine its potential for volatilization from soil and water surfaces.

The following interactive data tables summarize the available and estimated environmental fate parameters for 2,3,5,6-tetrachloropyridine, which can serve as a surrogate for understanding the potential behavior of this compound.

Table 1: Environmental Fate Parameters of 2,3,5,6-Tetrachloropyridine

| Parameter | Value | Reference |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~1500 (estimated) | nih.gov |

| Biodegradation | Slow under aerobic conditions; potential for anaerobic dehalogenation | nih.gov |

| Photodegradation Half-life (Air) | 1 week (direct photolysis) | oecd.org |

| Photodegradation Half-life (Water, 50cm depth) | 1 year (direct photolysis) | oecd.org |

| Hydrolysis | Slow | oecd.org |

| Primary Transfer Mechanism | Volatilization | oecd.org |

Table 2: Inferred Environmental Persistence and Mobility of this compound

| Property | Expected Behavior | Reasoning |

|---|---|---|

| Environmental Persistence | High | Based on the high degree of chlorination, which generally increases resistance to degradation. |

| Mobility in Soil | Low | Inferred from the low mobility of the structurally similar 2,3,5,6-tetrachloropyridine and the likely high affinity for soil organic matter. |

| Biodegradation Potential | Low | Highly chlorinated pyridines are generally recalcitrant to microbial degradation. |

| Primary Degradation Pathway | Photodegradation | Expected to be a significant removal mechanism, similar to its non-methoxylated analog. |

Advanced Research Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Organic Molecules

2,3,5,6-Tetrachloro-4-methoxypyridine serves as a crucial starting material or intermediate in the synthesis of more complex organic structures. Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of molecular architectures. The highly chlorinated pyridine (B92270) ring of this compound provides a stable and reactive core for a variety of chemical transformations. nbinno.com This makes it an invaluable asset in the development of intricate organic compounds. nbinno.com The strategic placement of chlorine atoms allows for selective substitution reactions, enabling chemists to introduce a wide array of functional groups and build molecular complexity. This controlled functionalization is paramount in the fields of medicinal chemistry, organic chemistry, and material chemistry.

Role in Agrochemical Precursor Development (Focus on Synthetic Routes and Chemical Modifications)

In the agrochemical sector, this compound is a key precursor for the synthesis of various active ingredients. Its structural framework is integral to the production of certain pesticides. The compound is used as a chemical intermediate in the production of pesticides, which may lead to its release into the environment through various waste streams. nih.gov For instance, the related compound 2,3,5,6-tetrachloropyridine (B1294921) is a key intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr. nih.gov The synthetic routes to these agrochemicals often involve the nucleophilic substitution of one or more chlorine atoms on the pyridine ring. The methoxy (B1213986) group at the 4-position can influence the reactivity of the chlorine atoms, allowing for regioselective modifications. Research in this area focuses on optimizing reaction conditions to achieve high yields and selectivity in the synthesis of these agrochemical precursors.

Intermediacy in Pharmaceutical and Specialty Chemical Synthesis (Focus on the Chemical Entity Development)

The utility of this compound extends to the pharmaceutical and specialty chemical industries. nbinno.com Pyridine derivatives are common structural motifs in many pharmaceutical drugs. beilstein-journals.orgnih.gov The development of new chemical entities often relies on versatile building blocks like this compound. nbinno.com The synthesis of novel pharmaceutical candidates may involve the use of this compound as a starting material, where the pyridine core is modified to create molecules with desired biological activities. For example, the related compound 4-methoxypyridine has been used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II. sigmaaldrich.com The global market for 2,3,5,6-Tetrachloropyridine, a structurally similar compound, is driven by the increasing demand for pharmaceutical and agrochemical intermediates. dataintelo.com

Incorporation into Advanced Materials and Specialty Coatings

The unique electronic and structural properties of polychlorinated pyridines suggest their potential for incorporation into advanced materials and specialty coatings. The ongoing research into new chemical entities often relies on versatile building blocks like 2,3,5,6-tetrachloropyridine, with potential applications in material science being continuously explored. nbinno.com For instance, pyridine-based compounds have been investigated for their liquid crystalline and photophysical properties, which are relevant for applications in optoelectronic devices. researchgate.net The introduction of a trifluoromethoxy group to pyridine and pyrimidine rings has been shown to create valuable building blocks for the discovery and development of new functional materials. researchgate.net While specific research on the incorporation of this compound into materials is not extensively documented, its structural features make it a candidate for creating materials with tailored properties such as thermal stability, flame retardancy, and specific electronic characteristics.

Applications in Analytical Chemistry Methodologies and Standard Development

In analytical chemistry, the development of robust methods for the detection and quantification of chemical compounds is crucial. This compound can be used as a reference standard in the development of such methods.

Chromatographic Techniques for Trace Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely used for the separation and analysis of complex mixtures. A validated RP-HPLC method has been described for the determination of a related 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, utilizing an octadecyl column and UV detection. ptfarm.pl Similarly, TLC methods have been developed for the separation of various substituted pyridines. nih.gov These methodologies can be adapted for the trace analysis of this compound in various matrices, which is important for environmental monitoring and quality control in industrial processes.

Ligand Design and Coordination Chemistry Studies

Use as a Scaffold for Ligand Development

The structural framework of this compound provides a robust and tunable platform for the synthesis of a variety of ligands. The reactivity of the substituents on the pyridine ring, particularly the methoxy group at the 4-position, allows for the introduction of diverse functionalities, enabling the design of ligands with tailored electronic and steric properties for specific applications in coordination chemistry and catalysis.

A key reaction that underscores the utility of this compound as a ligand scaffold is the displacement of its methoxy group. Research has shown that sterically non-demanding Grignard and organolithium reagents can effectively displace the methoxy group to form 4-alkyl- or 4-aryl-tetrachloropyridines. This nucleophilic substitution reaction opens up a straightforward pathway for the introduction of a wide range of organic moieties at the 4-position of the tetrachloropyridine core.

For instance, the reaction with t-butyl-lithium leads to the formation of trichloro-4-methoxy-3-pyridyl-lithium. This intermediate can then undergo further reactions, such as decomposition in the presence of furan to yield 2,3-dichloro-5,8-dihydro-4-methoxy-5,8-epoxyquinoline, showcasing the potential for creating more complex heterocyclic systems.

The resulting 4-substituted-2,3,5,6-tetrachloropyridines can serve as precursors to multidentate ligands. The nitrogen atom of the pyridine ring provides a primary coordination site, while the introduced alkyl or aryl groups at the 4-position can be further functionalized with additional donor atoms (e.g., nitrogen, oxygen, sulfur, or phosphorus) to create bidentate, tridentate, or even polydentate ligands. The four chlorine atoms on the pyridine ring, while generally less reactive towards nucleophilic substitution than the methoxy group, can also be selectively replaced under specific conditions, offering further avenues for functionalization and the creation of intricate ligand architectures.

The development of such ligands is of significant interest for a variety of applications, including:

Homogeneous Catalysis: The electronic properties of the ligand, influenced by the substituents on the pyridine ring, can fine-tune the catalytic activity and selectivity of a metal center.

Materials Science: Polychlorinated aromatic compounds are known for their thermal and chemical stability, making ligands derived from this scaffold potentially suitable for the synthesis of robust metal-organic frameworks (MOFs) and other coordination polymers with interesting electronic or photophysical properties.

Supramolecular Chemistry: The rigid nature of the pyridine core can be exploited to construct well-defined supramolecular assemblies.

| Reactant | Reagent | Product | Significance in Ligand Development |

| This compound | Grignard Reagents | 4-Alkyl/Aryl-2,3,5,6-tetrachloropyridine | Introduction of diverse organic functionalities at the 4-position. |

| This compound | Organolithium Reagents | 4-Alkyl/Aryl-2,3,5,6-tetrachloropyridine | Versatile method for C-C bond formation on the pyridine scaffold. |

| This compound | t-Butyl-lithium | Trichloro-4-methoxy-3-pyridyl-lithium | Formation of a reactive intermediate for further functionalization. |

Catalysis Research (e.g., as a Ligand or in Hyperpolarization Studies)

While the primary research focus on this compound has been on its synthetic utility as a chemical intermediate, its potential in catalysis research is an emerging area of interest. The ability to synthesize a variety of ligands from this scaffold, as discussed in the previous section, directly translates to potential applications in catalysis. Metal complexes bearing ligands derived from this compound could exhibit novel catalytic activities. The electron-withdrawing nature of the four chlorine atoms can significantly influence the electronic properties of the coordinated metal center, potentially enhancing its reactivity in various catalytic transformations.

Although specific studies detailing the catalytic applications of metal complexes derived directly from this compound are not yet prevalent in the scientific literature, the broader class of pyridine-based ligands is extensively used in catalysis. For example, derivatives of bipyridine and terpyridine, which can be conceptually synthesized from functionalized pyridine building blocks, are crucial ligands in a wide array of catalytic reactions, including cross-coupling reactions, oxidation, and polymerization. The highly chlorinated pyridine backbone could impart unique stability and selectivity to such catalysts.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2,3,5,6-tetrachloro-4-methoxypyridine and related polychlorinated pyridines will likely focus on greener and more efficient methodologies, moving away from harsh traditional methods. Research is trending towards sustainable chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. nih.govglobenewswire.com

Key areas for future investigation include:

Catalytic Systems: The development of novel catalysts, such as well-defined 3d-metal catalysts (e.g., Zinc(II) or Cobalt(II)), could enable more efficient and selective pyridine (B92270) ring formation from simpler, more accessible precursors like alcohols and ammonium (B1175870) acetate. researchgate.net This approach contrasts with traditional methods that may involve multi-step processes and less benign reagents.

Multicomponent Reactions (MCRs): One-pot MCRs are an emerging strategy for the efficient synthesis of highly substituted pyridines. nih.govacs.org Future work could adapt these methods, which combine multiple starting materials in a single step, to create the tetrachlorinated pyridine core, thereby improving atom economy and reducing purification steps.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov Applying this technology could offer a more energy-efficient route to this compound compared to conventional heating methods.

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable resources. sci-hub.st While challenging for highly halogenated compounds, future research could explore pathways that integrate bio-based building blocks at some stage of the synthesis, potentially reducing the reliance on petroleum-based starting materials. sci-hub.st

Exploration of Diverse Chemical Transformations and Derivatizations

This compound serves as a versatile scaffold for creating a wide array of new chemical entities. The four chlorine atoms and the methoxy (B1213986) group are all potential sites for chemical modification, allowing for extensive derivatization. Future research will focus on exploiting this reactivity to build complex molecules.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrachlorinated pyridine ring makes it highly susceptible to SNAr reactions. libretexts.orgyoutube.com Future studies will likely explore a broader range of nucleophiles (e.g., amines, thiols, alkoxides) to selectively replace one or more chlorine atoms. This allows for the introduction of diverse functional groups, which is a key strategy in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org

Organometallic Reagents: Reactions with Grignard reagents and organolithium compounds can lead to different outcomes. While some reagents displace the methoxy group to form 4-alkyl- or 4-aryl-tetrachloropyridines, others, like t-butyl-lithium, can induce metalation at the 3-position, creating a reactive intermediate for further functionalization. rsc.org A deeper exploration of various organometallic reagents could unlock novel transformation pathways.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. nih.gov Future work could involve converting one of the C-Cl bonds into a more reactive site (e.g., via lithiation followed by reaction with a boron source) to enable coupling with a wide range of aryl or alkyl boronic acids, thus constructing complex biaryl structures.

Derivatization of the Methoxy Group: While the chlorine atoms are primary reaction sites, the methoxy group can also be a target for transformation. Demethylation would yield the corresponding pyridinol, opening up another avenue for functionalization through reactions at the oxygen atom.

Deeper Mechanistic Understanding of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing rational synthetic strategies.

The primary mechanism for substitution on this ring is Nucleophilic Aromatic Substitution (SNAr). This process typically involves two steps:

Nucleophilic attack on the aromatic ring, which disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination of a leaving group (in this case, a chloride ion), which restores the aromaticity of the ring. libretexts.org

Future research will likely focus on the following mechanistic aspects:

Regioselectivity: With four possible chlorine leaving groups, understanding and controlling which one is replaced is a key challenge. The positions ortho and para to the ring nitrogen are typically more activated towards nucleophilic attack. youtube.comyoutube.com Computational modeling and kinetic studies could provide deeper insights into the factors (e.g., sterics, electronics, nature of the nucleophile) that govern regioselectivity in these reactions.

Role of the Methoxy Group: The electron-donating methoxy group influences the reactivity of the pyridine ring. Mechanistic studies will aim to quantify its electronic effect on the stability of the Meisenheimer intermediate and the activation barriers for substitution at different positions.

Concerted vs. Stepwise Mechanisms: While the classical SNAr mechanism is stepwise, some nucleophilic aromatic substitutions can proceed through a concerted pathway. nih.gov Investigating whether specific nucleophiles or reaction conditions could favor a concerted mechanism for this compound would be a novel area of research.

Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. youtube.com However, understanding the relative leaving group abilities of chlorine versus the methoxy group under various conditions (e.g., with different organometallic reagents) is essential for predicting reaction products. rsc.org

Advanced Environmental Fate Modeling and Bioremediation Strategies

The persistence and potential environmental impact of polychlorinated compounds necessitate research into their environmental fate and the development of remediation technologies.

Environmental Fate Modeling: Advanced computational models are needed to predict the transport, distribution, and persistence of this compound in various environmental compartments (air, water, soil, sediment). nih.govdigitellinc.com Future models, like the multimedia BETR-Global model, could be adapted to simulate its global fate, considering its specific physicochemical properties. nih.govresearchgate.net Such models help identify potential accumulation zones and assess long-range transport risks. nih.gov

Biodegradation Pathways: Research is needed to identify microorganisms (bacteria or fungi) capable of degrading this compound. Some chlorinated pyridines have been shown to be persistent under certain environmental conditions. nih.gov Studies would focus on identifying metabolic pathways, key enzymes (e.g., peroxidases, laccases), and the influence of environmental factors like oxygen levels on degradation rates. nih.gov

Bioremediation Strategies: Based on an understanding of its biodegradation, effective bioremediation strategies can be designed. These could include:

Biostimulation: Amending contaminated soil or water with nutrients to encourage the growth of native microorganisms that can break down the pollutant. nih.gov

Mycoaugmentation: Introducing specific fungal strains, such as white-rot fungi known for degrading recalcitrant halo-organic pollutants, into the contaminated environment. nih.gov

Phytoremediation: Using plants to absorb, sequester, or degrade contaminants in soil and water. mdpi.com

The table below outlines potential research approaches for environmental analysis.

| Research Area | Objective | Methodologies |

| Fate Modeling | Predict environmental distribution and persistence. | Multimedia fugacity models (e.g., BETR-Global), Quantitative Structure-Activity Relationship (QSAR) models. |

| Biodegradation | Identify degrading microorganisms and metabolic pathways. | Microcosm studies with soil/sediment, microbial isolation and culturing, genomic and enzymatic assays. |

| Bioremediation | Develop effective cleanup technologies. | Laboratory-scale biopiles, bioreactors, phytoremediation experiments. mdpi.com |

Design and Synthesis of New Functional Materials based on the Pyridine Scaffold

The rigid, highly functionalized structure of this compound makes it an attractive building block for creating advanced functional materials. The pyridine scaffold is a key component in many existing materials, including polymers, catalysts, and supramolecular structures. researchgate.netnih.gov

Future research directions include:

Liquid Crystals: Pyridine derivatives are widely used in the synthesis of liquid crystalline materials. researchgate.netnih.govrsc.org By strategically replacing the chlorine atoms with different organic moieties (mesogens), it may be possible to design new bent-shaped molecules derived from this scaffold that exhibit specific mesophases (e.g., nematic or columnar phases). researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): Pyridine nitrogen atoms are excellent ligands for coordinating with metal ions to form MOFs. mdpi.com Derivatization of this compound to introduce carboxylic acid or other linking groups could produce novel linkers for creating porous crystalline materials with applications in gas storage, catalysis, or chemical sensing.

Luminescent Materials: The pyridine core is a component of many fluorescent compounds. acs.org Functionalization with chromophoric groups could lead to the development of new luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Porous Polymers: The multiple reactive sites on the molecule allow it to act as a cross-linking agent. Polymerization reactions involving derivatized forms of this pyridine could lead to the creation of highly porous organic polymers with large surface areas, suitable for applications in adsorption or catalysis.

Q & A

Q. What are the common synthetic routes for 2,3,5,6-tetrachloro-4-methoxypyridine?

The synthesis typically involves nucleophilic substitution reactions on a perchlorinated pyridine precursor. For example, methoxy groups can be introduced via reaction of 2,3,5,6-tetrachloro-4-pyridinol with methylating agents like methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃). Solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) are critical for regioselectivity and yield optimization .

Q. How can the purity of this compound be validated?

Gas chromatography (GC) with electron capture detection (ECD) is standard for quantifying residues in environmental samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm) is also effective. Calibration curves using certified reference materials (CRMs) and spike-recovery tests (80–120% recovery) ensure method accuracy .

Q. What safety protocols are essential when handling this compound?

The compound is classified as hazardous (e.g., Xn R21/22-36/37/38), requiring PPE (gloves, lab coat, goggles) and fume hood use. Storage should be in airtight containers at +4°C to prevent degradation. Spills must be neutralized with activated carbon and disposed of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions of this compound?

Regioselectivity depends on steric and electronic factors. For example, substituting chlorine atoms at the 2- or 6-positions is favored due to lower steric hindrance. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while elevated temperatures (80–120°C) accelerate reactions. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. What analytical challenges arise when detecting this compound in complex matrices (e.g., soil)?

Matrix effects (e.g., humic acids) can interfere with GC-ECD analysis. Solid-phase extraction (SPE) using C18 cartridges and cleanup with Florisil® improve specificity. Method validation should include limits of detection (LOD < 0.1 ppm) and quantification (LOQ < 0.5 ppm) via standard addition .

Q. How do structural modifications (e.g., replacing methoxy with methylsulfonyl) alter biological activity?

Comparative studies show that methylsulfonyl derivatives (e.g., 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine) exhibit stronger antimicrobial activity due to enhanced electron-withdrawing effects, which disrupt microbial cell membranes. In contrast, methoxy groups reduce reactivity but improve environmental persistence .

Q. What contradictions exist in toxicity data, and how can they be resolved?

Ecotoxicology studies report varying LC50 values for aquatic organisms (e.g., Daphnia magna: 0.5–2.0 mg/L). Discrepancies may arise from differences in test conditions (pH, temperature). Meta-analyses using standardized OECD protocols and interlaboratory comparisons are recommended to harmonize data .

Methodological Guidance

- Synthetic Optimization: Use DOE (Design of Experiments) to screen variables like solvent polarity and catalyst loading.

- Analytical Validation: Perform matrix-matched calibration to account for interferences in environmental samples.

- Toxicology Studies: Prioritize OECD Guideline 207 (Earthworm Acute Toxicity) for ecotoxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten